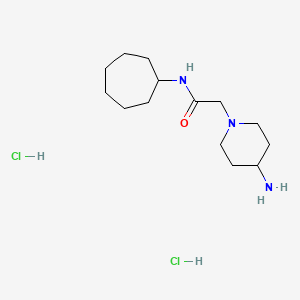
2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride is a useful research compound. Its molecular formula is C14H29Cl2N3O and its molecular weight is 326.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .
Mode of Action
It has been noted that compounds with a piperidine moiety can develop stable hydrophobic interactions with their target’s catalytic pocket . This interaction could potentially alter the function of the target, leading to therapeutic effects.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological and pharmacological activities
Result of Action
It’s worth noting that piperidine derivatives have been associated with a variety of biological and pharmacological activities .
Actividad Biológica
2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity profile. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₂₁Cl₂N₃O
- Molecular Weight : 270.20 g/mol
- CAS Number : 1172357-47-9
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Research indicates that it may act as a modulator for several neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Key Mechanisms:
- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, influencing synaptic transmission.
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases such as VEGFR-2 and Abl, which are crucial in cancer and other diseases .
- Apoptotic Pathways : Induction of apoptosis in cancer cell lines has been observed, suggesting a potential role in cancer therapy.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
These findings suggest that structural analogs may exhibit significant anti-cancer properties, indicating a promising avenue for further research on this compound.
Case Studies
A notable case study examined the effects of related piperidine derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.
Case Study Highlights:
- Objective : To evaluate the cytotoxic effects of piperidine derivatives.
- Methodology : In vitro assays were conducted on multiple cancer cell lines.
- Results : Certain derivatives showed enhanced potency against target kinases, leading to increased apoptosis rates in malignant cells.
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c15-12-7-9-17(10-8-12)11-14(18)16-13-5-3-1-2-4-6-13;;/h12-13H,1-11,15H2,(H,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNYRSMHZFJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













